molecular formula C8H3ClF3N3 B13983572 5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine

5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine

Cat. No.: B13983572
M. Wt: 233.58 g/mol
InChI Key: GHFFDCUCNIMYMQ-UHFFFAOYSA-N
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Description

5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine: is a heterocyclic compound that contains both pyridine and pyrazine rings. This compound is characterized by the presence of a chlorine atom at the 5th position and a trifluoromethyl group at the 3rd position of the pyrido[3,4-b]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-2-(trifluoromethyl)pyridine with hydrazine hydrate, followed by cyclization to form the desired pyrazine ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, cyclization, and purification steps. The specific conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and trifluoromethyl groups enhances its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 5-Chloro-3-(trifluoromethyl)pyrido[2,3-b]pyrazine
  • 5-Chloro-3-(trifluoromethyl)pyrido[4,3-b]pyrazine
  • 5-Chloro-3-(trifluoromethyl)pyrido[3,4-c]pyrazine

Comparison: While these compounds share a similar core structure, the position of the chlorine and trifluoromethyl groups can significantly influence their chemical properties and reactivity. 5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects .

Properties

Molecular Formula

C8H3ClF3N3

Molecular Weight

233.58 g/mol

IUPAC Name

5-chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H3ClF3N3/c9-7-6-4(1-2-13-7)14-3-5(15-6)8(10,11)12/h1-3H

InChI Key

GHFFDCUCNIMYMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=NC(=CN=C21)C(F)(F)F)Cl

Origin of Product

United States

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